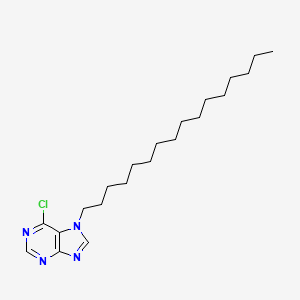
6-Chloro-7-hexadecylpurine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-7-hexadecylpurine is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 6th position and a hexadecyl group at the 7th position of the purine ring. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-hexadecylpurine typically involves the alkylation of 6-chloropurine with a hexadecyl halide. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) under basic conditions. The base, often potassium carbonate (K2CO3), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using chromatographic techniques to isolate the compound.
化学反应分析
Types of Reactions: 6-Chloro-7-hexadecylpurine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different purine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of a base (e.g., K2CO3) in DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
Nucleophilic Substitution: Formation of substituted purines.
Oxidation and Reduction: Formation of oxidized or reduced purine derivatives.
Coupling Reactions: Formation of biaryl or other coupled products.
科学研究应用
6-Chloro-7-hexadecylpurine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 6-Chloro-7-hexadecylpurine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
6-Chloropurine: A simpler derivative with a chlorine atom at the 6th position but lacking the hexadecyl group.
7-Deazapurine Derivatives: Compounds with modifications at the 7th position of the purine ring, often studied for their biological activities.
Uniqueness: 6-Chloro-7-hexadecylpurine is unique due to the presence of both a chlorine atom and a long alkyl chain, which can significantly influence its chemical properties and biological activities. The hexadecyl group increases the compound’s lipophilicity, potentially enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins.
属性
CAS 编号 |
68180-17-6 |
|---|---|
分子式 |
C21H35ClN4 |
分子量 |
379.0 g/mol |
IUPAC 名称 |
6-chloro-7-hexadecylpurine |
InChI |
InChI=1S/C21H35ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-18-25-21-19(26)20(22)23-17-24-21/h17-18H,2-16H2,1H3 |
InChI 键 |
OFKXTDHWDQUOMX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCN1C=NC2=C1C(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















